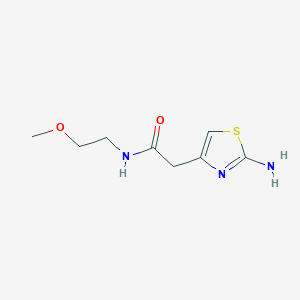

2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-13-3-2-10-7(12)4-6-5-14-8(9)11-6/h5H,2-4H2,1H3,(H2,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGFHXLTMLKIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Amido Protecting and Intermediate Formation

A key step involves protecting the amino group of glycine derivatives to control reactivity. For example, glycine methyl ester hydrochloride can be protected using tert-butyl dicarbonate (Boc2O) in ether solvents under basic catalysis. The molar ratios and reaction conditions are critical:

| Parameter | Range/Value |

|---|---|

| Molar ratio (glycine methyl ester hydrochloride : Boc2O) | 1.0 : 1.0–2.0 |

| Molar ratio (glycine methyl ester hydrochloride : alkali) | 1.0 : 1.0–4.0 |

| Solvent volume ratio (g/mL) | 1 g : 5–15 mL |

| Reaction temperature | 0–30 °C |

After reaction, the Boc-protected glycine methyl ester is concentrated for further use.

Amide Formation via Condensation

The Boc-protected intermediate is then condensed with N,N-dimethylaniline in ether solvents under controlled temperature and pressure to form acid amides:

| Parameter | Range/Value |

|---|---|

| Molar ratio (Boc-glycine methyl ester : N,N-dimethylaniline) | 1.0 : 10.0–25.0 |

| Solvent volume ratio (g/mL) | 1 g : 5–15 mL |

| Reaction temperature | 30–60 °C |

| Reaction pressure | 0.1–1.0 MPa |

Post-reaction, the mixture is cooled, filtered, and the filtrate concentrated to obtain N,N-dimethyl-Boc-protected amides.

Deprotection and Final Acetamide Formation

The protected amide intermediates undergo deprotection and coupling with appropriate acids to yield the target compound. For example, N,N-dimethyl-Boc-protected amides react with acids in ether or ester solvents at 40–45 °C with molar ratios adjusted for optimal yield:

| Parameter | Range/Value |

|---|---|

| Molar ratio (N,N-dimethyl-Boc amide : acid) | 1.0 : 3.5–4.5 |

| Solvent volume ratio (g/mL) | 1 g : 8–10 mL |

| Reaction temperature | 40–45 °C |

Alkalis such as sodium bicarbonate or triethylamine can be used to facilitate the reaction, with solvents including tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), 1,4-dioxane, or methylene chloride.

Thiazole Ring Construction and Amino Group Introduction

While the above steps focus on amide formation, the 1,3-thiazole ring bearing the amino group at the 2-position is typically synthesized via cyclization reactions involving α-haloketones and thiourea derivatives or other sulfur and nitrogen sources. This step is crucial for the formation of the 2-amino-1,3-thiazol-4-yl moiety.

Subsequent coupling with 2-methoxyethylamine or its derivatives introduces the N-(2-methoxyethyl)acetamide side chain, typically via nucleophilic substitution or amidation reactions under mild conditions.

Alternative Synthetic Routes and Catalysis

Research has explored various catalysts and solvent-free methods to improve efficiency and environmental compatibility. For example, nucleophilic substitution under solvent-free or neat fusion conditions has been used for related 2-aminobenzothiazole derivatives, which share structural similarity with 2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide.

Summary of Key Reaction Conditions and Yields

| Step | Reaction Conditions | Key Reagents | Yield & Purity Notes |

|---|---|---|---|

| Amino protection | 0–30 °C, ether solvent, alkali | Glycine methyl ester hydrochloride, Boc2O, alkali | High purity, stable intermediate |

| Amide condensation | 30–60 °C, 0.1–1.0 MPa, ether solvent | Boc-protected ester, N,N-dimethylaniline | High yield, simple operation |

| Deprotection and acetamide formation | 40–45 °C, ether/ester solvent, alkali | N,N-dimethyl-Boc amide, acid, base | High purity, suitable for scale-up |

| Thiazole ring synthesis | Variable (cyclization conditions) | α-Haloketones, thiourea derivatives | Efficient ring formation, amino substitution |

| Final coupling (acetamide installation) | Mild amidation or nucleophilic substitution | 2-methoxyethylamine derivatives | High selectivity, good yield |

Research Findings and Industrial Relevance

- The described methods utilize readily available starting materials and mild reaction conditions, which are conducive to large-scale synthesis with reproducible high purity and yield.

- The use of protective groups such as Boc allows for selective functionalization and improved process control.

- Alternative solvent systems and catalysts can optimize reaction times and environmental impact.

- The synthetic route aligns with pharmaceutical manufacturing standards, ensuring the compound's suitability for further biological evaluation and drug development.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The compound can be reduced to form amines or other reduced derivatives.

Substitution: : The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-Chloroperoxybenzoic acid).

Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Using electrophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: : Thiazole sulfoxides or sulfones.

Reduction: : Reduced amines or other derivatives.

Substitution: : Substituted amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Antimicrobial Activity :

- Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The presence of the amino group in this compound enhances its interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth. Research has shown that compounds with similar structures can act against various pathogens, including resistant strains .

-

Anticancer Properties :

- Thiazole derivatives are known for their potential anticancer activities. Research suggests that compounds like 2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

- Neurological Effects :

Biochemical Mechanisms

The biological activities of 2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide may be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain its potential neurological benefits.

Case Studies and Research Findings

- Antimicrobial Study :

- Cancer Research :

- Neuroprotection :

Wirkmechanismus

The mechanism by which 2-(2-Amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares a common 2-amino-1,3-thiazol-4-yl acetamide backbone with several derivatives. Key structural variations lie in the substituents on the acetamide nitrogen and additional functional groups. Below is a comparative analysis:

Pharmacological and Functional Comparisons

- Mirabegron: The most clinically relevant analog, with high β3-adrenergic receptor selectivity (over β1/β2) and efficacy in relaxing bladder smooth muscle.

- Compound 7c : Exhibits broader heterocyclic diversity (oxadiazole-sulfanyl-propanamide), linked to antimicrobial activity in vitro, though mechanisms remain unelucidated .

- Target Compound: The 2-methoxyethyl group may enhance solubility compared to Mirabegron’s bulky aryl substituents, but the absence of a phenolic or aromatic moiety likely reduces β3-adrenergic binding affinity .

Crystallographic and Stability Data

- Mirabegron and related analogs (e.g., N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylthio)phenyl]acetamide hydrochloride) have been characterized using SHELX software for crystal structure determination, highlighting the role of hydrogen bonding in stabilizing thiazole-acetamide conformations .

- Stability data for the target compound are lacking, but Mirabegron’s solid-state stability under ambient conditions is well-documented, supported by RP-HPLC validation methods .

Biologische Aktivität

2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, including anticancer effects, mechanisms of action, and structure-activity relationships.

The compound has the following chemical structure and properties:

- Chemical Formula : C10H14N2O2S

- Molecular Weight : 218.30 g/mol

- CAS Number : 1019111-57-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide. Research indicates that this compound may induce apoptosis in cancer cells through various pathways.

-

Mechanism of Action :

- The compound has been shown to activate apoptotic pathways in cancer cells, leading to cell death. This is often mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

- In vitro studies demonstrated that the compound can inhibit tumor cell proliferation in various cancer cell lines, including melanoma and pancreatic cancer .

-

Case Studies :

- A study evaluated the effects of thiazole derivatives on A549 (lung cancer) and C6 (glioma) cell lines. The results indicated significant cytotoxicity at specific concentrations, with IC50 values suggesting potent activity against these cancer types .

- Another investigation focused on a series of thiazole derivatives, including this compound, revealing that it could effectively reduce tumor growth in xenograft models in vivo .

Structure-Activity Relationships (SAR)

Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activity:

| Substituent | Effect on Activity |

|---|---|

| Methoxyethyl group | Enhances solubility and bioavailability |

| Amino group | Essential for receptor binding |

| Variations in thiazole ring | Modulate potency and selectivity |

Studies indicate that modifications to the thiazole ring can significantly impact the compound's ability to interact with biological targets, thus altering its efficacy against cancer cells .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide:

- Absorption : The methoxyethyl moiety contributes to improved solubility.

- Distribution : The compound exhibits favorable tissue distribution patterns conducive to targeting tumors.

- Metabolism : Preliminary studies suggest metabolic stability; however, further investigation is needed to elucidate metabolic pathways.

- Excretion : Renal excretion appears to be the primary route based on initial findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.